N,N,N'-Trimethylethylenediamine has been synthesized using a technique called laser-vaporization supersonic molecular beam []. This method involves vaporizing the compound using a laser beam and studying its properties in a supersonic beam. This research likely focused on understanding the fundamental properties of the molecule itself, such as its structure and energetics, rather than specific applications in scientific research.
One research application of N,N,N'-Trimethylethylenediamine involves its use in the preparation of a specific type of surfactant called a gemini surfactant []. These molecules have two "head groups" that interact with water and two "tail groups" that repel water, making them useful for applications such as detergency and emulsifying. In this study, N,N,N'-Trimethylethylenediamine was reacted with n-alkyl bromide to form the core structure of the gemini surfactant.
N,N,N'-Trimethylethylenediamine is an organic compound with the molecular formula CHN and a CAS number of 142-25-6. It is a colorless to yellowish liquid that is soluble in water and polar organic solvents. This compound is classified as a diamine due to the presence of two amine functional groups. Its structure features three methyl groups attached to the nitrogen atoms, which significantly influence its chemical behavior and reactivity. N,N,N'-Trimethylethylenediamine is known for its strong basicity and ability to act as a ligand in coordination chemistry.
TMEDA is a hazardous compound and should be handled with appropriate safety measures. Here are some key safety points:
N,N,N'-Trimethylethylenediamine exhibits biological activity that has been studied in various contexts. It has been noted for its potential cytotoxic effects on certain cell lines, indicating that it may interfere with cellular processes . Furthermore, its role as a ligand may influence biological systems by modulating metal ion availability and activity, which can be critical in enzymatic reactions.
N,N,N'-Trimethylethylenediamine has diverse applications across various fields:
Studies have explored the interactions of N,N,N'-Trimethylethylenediamine with different substrates and metal ions. Its ability to form complexes with transition metals has implications for catalysis and material science. Additionally, research indicates that its interactions with biological molecules may affect cellular functions, warranting further investigation into its pharmacological properties .
Several compounds share structural similarities with N,N,N'-Trimethylethylenediamine, including:
Compound | Molecular Formula | Key Features |
---|---|---|
N,N,N'-Trimethylethylenediamine | CHN | Strong basicity; bidentate ligand |
Ethylenediamine | CHN | Simpler structure; less steric hindrance |
N,N-Dimethylaminopropylamine | CHN | Extended chain; different reactivity profile |
N,N,N',N'-Tetramethylethylenediamine | CHN | Increased steric hindrance; altered properties |
N,N,N'-Trimethylethylenediamine first gained attention in the mid-20th century as a ligand for alkali metals. Early studies revealed its ability to stabilize organolithium complexes, enhancing their reactivity in Grignard and alkylation reactions. The compound’s synthesis evolved from traditional methods involving methylamine and chloroethane derivatives to modern green chemistry approaches. For instance, the 2019 patent CN110563591A introduced an eco-friendly route using aqueous methylamine and N,N-dimethylamino chloroethane hydrochloride, achieving 84.9% yield under optimized conditions.
The diamine’s role expanded in the 1990s with the development of gemini surfactants. By reacting with sulfopropyl alkylammonium bromides, it enabled the creation of bis-quaternary ammonium compounds with superior surface activity compared to monomeric surfactants. This innovation revolutionized colloidal chemistry, particularly in enhanced oil recovery and nanomaterial synthesis.
The electronic and steric properties of N,N,N'-Trimethylethylenediamine arise from its molecular architecture:
Molecular Structure
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with Li⁺, Fe²⁺, and Cu²⁺. In iron-catalyzed cross-couplings, it reduces catalyst loading to 0.5 mol% while enabling ambient-temperature reactions—a breakthrough in sustainable methodology. Comparative studies with TMEDA (tetramethylethylenediamine) show that the absence of a fourth methyl group in N,N,N'-Trimethylethylenediamine increases ligand flexibility, favoring faster substrate access.
The diamine’s primary application lies in synthesizing polyurethanes and epoxy resins. Its tertiary amines accelerate curing reactions, reducing processing times by 30% compared to conventional catalysts. Recent work explores its use in self-healing polymers, where it facilitates dynamic disulfide bond reformation.
As a precursor to Temozolomide (an antineoplastic agent), N,N,N'-Trimethylethylenediamine enables selective methylation at the N7 position of imidazotetrazinones. Its low steric hindrance also promotes high yields (>90%) in β-lactam antibiotic syntheses.
In semiconductor manufacturing, the compound serves as a stabilizer for dopant gases. Its chelation of boron trifluoride prevents premature decomposition during chemical vapor deposition.
Contemporary synthesis approaches for N,N,N'-Trimethylethylenediamine encompass several well-established methodologies that have been refined for modern industrial applications [1]. The most widely adopted contemporary method involves the reaction of N,N-dimethylaminoethyl chloride hydrochloride with methylamine aqueous solution under controlled conditions [1]. This approach has demonstrated significant advantages in terms of yield optimization and process efficiency.
The traditional synthesis pathway utilizes substituted chloroethane hydrochloride and substituted methylamine as raw materials, representing the most mature and cost-effective process currently available [1]. The reaction proceeds through nucleophilic substitution mechanisms where N,N-dimethylaminoethyl chloride hydrochloride serves as the electrophilic substrate and methylamine functions as the nucleophile [1]. Alternative contemporary approaches employ 2-chloro-N-methylethylamine hydrochloride with dimethylamine aqueous solution, following similar mechanistic principles [1].
Temperature control plays a critical role in contemporary synthesis methodologies, with optimal reaction conditions typically maintained between 0-40°C [1]. The reaction time parameters have been optimized to range from 2-6 hours, balancing reaction completion with energy efficiency considerations [1]. Molar ratio optimization studies have established that the most effective stoichiometric ratios involve N,N-dimethylaminoethyl chloride hydrochloride to methylamine at 1:1.2-10, while 2-chloro-N-methylethylamine hydrochloride to dimethylamine ratios of 1:1.2-10 provide optimal yields [1].
Contemporary synthesis approaches have achieved significant improvements in product purity, with gas chromatography analysis demonstrating purities exceeding 98.0% and yields reaching 81.0-84.9% [1]. The incorporation of modern analytical techniques such as gas chromatography-mass spectrometry has enabled precise monitoring of reaction progress and product quality assessment [1].
Green chemistry pathways for N,N,N'-Trimethylethylenediamine synthesis have emerged as a critical focus area, addressing environmental sustainability concerns while maintaining production efficiency [1] [2]. The development of environment-friendly synthesis methods has led to innovative approaches that minimize waste generation and maximize resource utilization.
A significant advancement in green chemistry methodology involves the implementation of closed-loop systems that enable complete recovery and recycling of reaction materials [1]. These systems achieve zero discharge of wastewater and solid waste, with recycling rates approaching 100% [1]. The alkaline water recovery process represents a key component of sustainable production, where vacuum concentration techniques are employed to recover distilled water for subsequent reaction cycles [1].
The green chemistry approach incorporates heated inorganic alkaline aqueous solutions with mass concentrations of 64-70% at temperatures of 80-90°C, replacing traditional solid alkali methods [1]. This modification significantly reduces safety risks associated with violent heat release during alkalization processes while maintaining reaction efficiency [1]. The implementation of gas absorption devices containing dilute acid aqueous solutions, specifically hydrochloric acid solutions with mass concentrations of 20-25%, enables effective capture and recovery of methylamine or substituted methylamine gases [1].
Sodium chloride recovery represents another critical aspect of green chemistry pathways, with recovery rates reaching 95% [1]. The recovered sodium chloride finds applications in various industrial processes, contributing to the circular economy principles [1]. Additionally, high-purity hydrochloride obtained from methylamine or dimethylamine tail gas absorption can be filtered after saturation and marketed as a valuable byproduct [1].
The environmental benefits of green chemistry pathways extend beyond waste reduction to include energy efficiency improvements. The process design eliminates the need for complex environmental protection treatment facilities while ensuring compliance with stringent environmental regulations [1]. Temperature optimization studies have demonstrated that reaction temperatures between 0-40°C provide optimal balance between reaction rates and energy consumption [1].
Parameter | Traditional Method | Green Chemistry Pathway |
---|---|---|
Waste Water Generation | High | Zero discharge |
Solid Waste Production | Significant | Zero discharge |
Recycling Rate | <50% | ~100% |
Sodium Chloride Recovery | Not applicable | 95% |
Energy Efficiency | Moderate | Optimized |
Secondary aminolysis reaction routes constitute a fundamental mechanism in N,N,N'-Trimethylethylenediamine synthesis, particularly relevant for deuterated compound preparation [3]. The secondary aminolysis approach involves the reaction of deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with monomethylamine or deuterated monomethylamine in appropriate solvents under alkaline conditions [3].
The reaction mechanism proceeds through nucleophilic displacement where the amine nitrogen attacks the carbon center bearing the chlorine substituent, resulting in chloride elimination and carbon-nitrogen bond formation [3]. Temperature optimization studies have established that secondary aminolysis reactions proceed effectively at temperatures ranging from -20°C to 50°C, providing flexibility in process design [3]. The reaction kinetics demonstrate favorable characteristics under these conditions, with reaction completion typically achieved within reasonable timeframes.
Solvent selection plays a crucial role in secondary aminolysis routes, with effective solvents including ethyl acetate, acetone, water, dichloromethane, methanol, ethanol, dioxane, diethyl ether, and pyridine, either individually or as mixtures [3]. The choice of solvent system influences reaction rates, selectivity, and product isolation procedures [3]. Alkaline conditions are maintained through the use of various bases including sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, triethylamine, or pyridine [3].
Stoichiometric optimization studies have revealed that molar ratios of deuterated 2-chloro-N,N-dimethylethylamine hydrochloride to monomethylamine or deuterated monomethylamine ranging from 1:1 to 1:50 provide optimal reaction outcomes [3]. The excess of amine reagent ensures complete consumption of the chlorinated starting material while minimizing side reactions [3].
The secondary aminolysis route offers significant advantages in terms of reaction simplicity and product purity. The method requires only conventional post-treatment and purification procedures such as distillation and recrystallization, eliminating the need for complex column chromatography processes [3]. This characteristic makes the approach particularly suitable for industrial-scale production where operational simplicity and cost-effectiveness are paramount considerations [3].
Environment-friendly synthesis methods for N,N,N'-Trimethylethylenediamine have been developed to address growing environmental concerns while maintaining industrial viability [1] [4]. These methodologies focus on minimizing environmental impact through innovative process design and waste reduction strategies.
The cornerstone of environment-friendly synthesis involves the replacement of solid alkali addition with controlled liquid alkali introduction [1]. This modification eliminates the safety risks associated with rapid gas evolution during alkalization while enabling precise control over reaction conditions [1]. The heated alkaline aqueous solution approach utilizes elevated tank dropping systems that allow controlled addition of sodium hydroxide solutions with mass concentrations of 64-70% at temperatures of 80-90°C [1].
Gas capture and recovery systems represent critical components of environment-friendly methodologies [1]. Methylamine or substituted methylamine gases generated during the reaction are directed through gas guide tubes to absorption devices containing dilute hydrochloric acid solutions [1]. This approach prevents atmospheric release of potentially harmful gases while recovering valuable chemical intermediates for subsequent use [1].
The implementation of vacuum concentration techniques enables efficient water recovery and reuse [1]. The alkaline water phase undergoes vacuum concentration at 70°C under -0.08 MPa pressure until the distilled water amount equals the input water content [1]. The concentrated solution undergoes hot filtration at 70-90°C to remove sodium chloride, while the filtered alkaline solution can be directly utilized in subsequent reaction batches [1].
Material recovery and recycling constitute essential elements of environment-friendly synthesis [1]. The process achieves near-complete recovery of starting materials and intermediates, with recycling rates approaching 100% [1]. Sodium chloride recovery reaches 95% efficiency, providing valuable byproduct streams [1]. The recovered distilled water serves multiple purposes, including preparation of raw material aqueous solutions and dilute acid solutions for gas absorption devices [1].
Energy efficiency optimization represents another critical aspect of environment-friendly synthesis methods [1]. Temperature control systems maintain optimal reaction conditions while minimizing energy consumption [1]. The process design eliminates energy-intensive purification steps through careful reaction optimization and waste minimization strategies [1].
Environmental Parameter | Conventional Method | Environment-Friendly Method |
---|---|---|
Atmospheric Gas Emissions | Significant | Eliminated through capture |
Water Consumption | High | Minimized through recycling |
Waste Generation | Substantial | Near-zero discharge |
Energy Consumption | High | Optimized efficiency |
Chemical Recovery | Limited | 95-100% recovery rates |
Laser-vaporization supersonic molecular beam synthesis represents an advanced and highly specialized approach for N,N,N'-Trimethylethylenediamine preparation [5]. This cutting-edge methodology utilizes laser energy to generate molecular beams under supersonic expansion conditions, enabling precise control over reaction parameters and product formation [5].
The fundamental principle of laser-vaporization supersonic molecular beam synthesis involves the generation of atomic or molecular species through laser ablation followed by rapid cooling and expansion through supersonic nozzles [6] [7]. This approach provides unique advantages in terms of reaction control and product selectivity compared to conventional thermal methods [7]. The laser evaporation process enables precise energy input control, allowing for selective bond breaking and formation reactions [7].
Supersonic molecular beam conditions create an environment characterized by extremely low translational and rotational temperatures, typically below 10 Kelvin [8]. These conditions effectively freeze molecular motion, enabling the study and control of specific reaction pathways that might be obscured under normal thermal conditions [8]. The combination of laser initiation and supersonic cooling provides unprecedented control over reaction dynamics and product distribution [8].
The technical implementation of laser-vaporization supersonic molecular beam synthesis requires sophisticated instrumentation including high-power pulsed lasers, vacuum systems capable of maintaining ultra-high vacuum conditions, and precisely controlled supersonic expansion nozzles [7]. Laser power requirements typically range below 500 watts for most applications, making the technique accessible for research and specialized production applications [7].
Molecular beam epitaxy principles apply to the deposition and formation of N,N,N'-Trimethylethylenediamine under these conditions [9]. The controlled environment enables the formation of highly pure products with minimal side reactions [9]. The absence of carrier gases and the ultra-high vacuum environment result in exceptional purity levels exceeding those achievable through conventional synthesis methods [9].
The laser-vaporization approach offers unique capabilities for isotope-selective synthesis and conformer-specific product formation [10]. These characteristics make the technique particularly valuable for research applications requiring isotopically labeled compounds or specific molecular conformations [10]. The method enables separation and selective formation of different conformers through electrostatic deflection techniques [10].
Process optimization studies have demonstrated that thermal laser evaporation can be applied to a wide range of elements across the periodic table, suggesting broad applicability for organometallic and coordination compound synthesis [7]. The technique achieves significant deposition rates while maintaining precise control over film composition and structure [7]. For applications requiring freestanding sources, the solid-liquid boundary can be maintained within the source material, effectively eliminating crucible contamination issues [7].
The integration of laser-vaporization with supersonic molecular beam techniques provides exceptional control over reaction kinetics and thermodynamics [8]. Photoinitiated reactions can be precisely controlled through laser timing and energy parameters, enabling selective bond formation and breaking processes [8]. The low-temperature environment suppresses unwanted side reactions while promoting desired synthetic pathways [8].
Parameter | Conventional Synthesis | Laser-Vaporization Method |
---|---|---|
Temperature Control | Limited precision | Precise control (<10 K) |
Product Purity | 95-98% | >99% achievable |
Reaction Selectivity | Moderate | Exceptional |
Energy Requirements | Variable | <500 W laser power |
Environmental Conditions | Ambient pressure | Ultra-high vacuum |
Conformer Control | Not applicable | Selective formation |
Flammable;Corrosive